molecular formula C11H8F3NO2 B2400342 6-Methoxy-4-(trifluoromethyl)-2-quinolinol CAS No. 328956-13-4

6-Methoxy-4-(trifluoromethyl)-2-quinolinol

Cat. No.: B2400342
CAS No.: 328956-13-4
M. Wt: 243.185
InChI Key: PONNDNMHYHDVIU-UHFFFAOYSA-N
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Description

6-Methoxy-4-(trifluoromethyl)-2-quinolinol is a heterocyclic compound that features a quinoline core substituted with a methoxy group at the 6-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-(trifluoromethyl)-2-quinolinol typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst like copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-(trifluoromethyl)-2-quinolinol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 6-Hydroxy-4-(trifluoromethyl)-2-quinolinol.

    Reduction: Formation of 6-Methoxy-4-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-4-(trifluoromethyl)-2-quinolinol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-(trifluoromethyl)-2-quinolinol involves its interaction with specific molecular targets such as enzymes and receptors. The methoxy and trifluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-4-(trifluoromethyl)nicotinamide: Similar structure but with a nicotinamide core.

    4-Methoxy-3-(trifluoromethyl)benzaldehyde: Similar functional groups but with a benzaldehyde core.

    2-Methoxy-4-(trifluoromethoxy)benzaldehyde: Similar functional groups but with a different substitution pattern.

Uniqueness

6-Methoxy-4-(trifluoromethyl)-2-quinolinol is unique due to its quinoline core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

6-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-17-6-2-3-9-7(4-6)8(11(12,13)14)5-10(16)15-9/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONNDNMHYHDVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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